molecular formula C22H15BrO2 B14650956 4-(4-Bromophenyl)-1,2-diphenylbut-2-ene-1,4-dione CAS No. 53476-31-6

4-(4-Bromophenyl)-1,2-diphenylbut-2-ene-1,4-dione

Cat. No.: B14650956
CAS No.: 53476-31-6
M. Wt: 391.3 g/mol
InChI Key: OUBPIIUBCDPYQS-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-1,2-diphenylbut-2-ene-1,4-dione is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a bromine atom on one of the phenyl rings, which can influence its reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-1,2-diphenylbut-2-ene-1,4-dione typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromobenzaldehyde and 1,2-diphenylethanone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as phase transfer catalysts can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-1,2-diphenylbut-2-ene-1,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the bromine atom under appropriate conditions.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Bromophenyl)-1,2-diphenylbut-2-ene-1,4-dione has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-1,2-diphenylbut-2-ene-1,4-dione involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain kinases or transcription factors, thereby affecting cell signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic acid: Another bromine-containing aromatic compound with different functional groups.

    4-Bromothiophenol: Contains a bromine atom and a thiol group on the phenyl ring.

    4-Bromophenyl isocyanate: Contains a bromine atom and an isocyanate group on the phenyl ring.

Uniqueness

4-(4-Bromophenyl)-1,2-diphenylbut-2-ene-1,4-dione is unique due to its chalcone structure, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity and potential for various substitutions, making it a versatile compound for research and industrial applications.

Properties

CAS No.

53476-31-6

Molecular Formula

C22H15BrO2

Molecular Weight

391.3 g/mol

IUPAC Name

4-(4-bromophenyl)-1,2-diphenylbut-2-ene-1,4-dione

InChI

InChI=1S/C22H15BrO2/c23-19-13-11-17(12-14-19)21(24)15-20(16-7-3-1-4-8-16)22(25)18-9-5-2-6-10-18/h1-15H

InChI Key

OUBPIIUBCDPYQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)C2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3

Origin of Product

United States

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